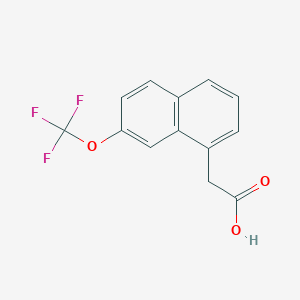![molecular formula C13H9N3O2S B11851303 N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide CAS No. 111849-30-0](/img/structure/B11851303.png)
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties
Métodos De Preparación
The synthesis of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of a thiophene derivative with a suitable nitrogen-containing reagent, such as urea or guanidine, under acidic or basic conditions.
Functionalization of the core:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide can be compared with other thienopyrimidine derivatives, such as:
6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the formamide group, resulting in different chemical and biological properties.
N-(3-(4-Morpholinyl)propyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: This derivative contains a morpholine ring and exhibits distinct pharmacological activities compared to the formamide derivative.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
111849-30-0 |
|---|---|
Fórmula molecular |
C13H9N3O2S |
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
N-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)formamide |
InChI |
InChI=1S/C13H9N3O2S/c17-8-15-16-7-14-12-10(13(16)18)6-11(19-12)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
Clave InChI |
LAJFNVNZHVASRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


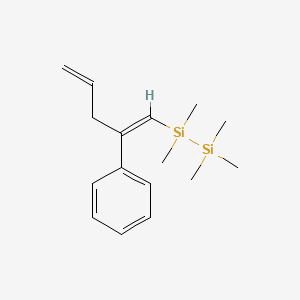

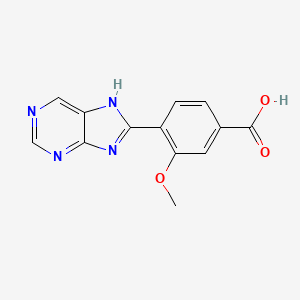
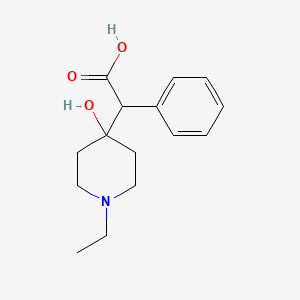

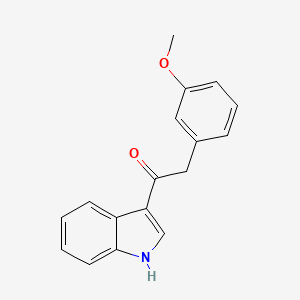

![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)




